

Comparative Proteomic Analysis of Cells Treated with Carnosine, a Gly-His Analog

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Compound of Interest

Compound Name: *H-Gly-His-OH.HCl*

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Disclaimer: Direct comparative proteomic studies on cells treated with Glycyl-L-Histidine (Gly-His) are not readily available in the current scientific literature. This guide provides a comprehensive analysis of the proteomic effects of a closely related dipeptide, Carnosine (β -alanyl-L-histidine). Both dipeptides share a histidine residue and exhibit antioxidant properties, making carnosine a relevant surrogate for understanding the potential cellular protein modulations by Gly-His.

This guide is intended for researchers, scientists, and drug development professionals interested in the cellular and molecular effects of histidine-containing dipeptides. The following sections detail quantitative proteomic data, experimental methodologies, and visual representations of affected signaling pathways based on studies of carnosine treatment in different biological systems.

Quantitative Proteomic Data Summary

The following tables summarize the key quantitative proteomic findings from studies investigating the effects of carnosine treatment.

Table 1: Differentially Regulated Proteins in Human Dermal Fibroblast Spheroids Treated with Carnosine[1][2]

Protein	Regulation	Function
Thymosin beta 4 X-linked (TMSB4X)	Upregulated	Actin-binding, cell migration, ECM remodeling
Mitochondrial proteins (various)	Upregulated	Oxidative phosphorylation, TCA cycle, ATP synthesis
Oxidative stress-related proteins	Downregulated	Prevention of cellular aging

Table 2: Differentially Regulated Proteins in a Rat Model of Nonalcoholic Fatty Liver Disease (NAFLD) Treated with Carnosine[3][4]

Protein	Regulation	Function
Perilipin 2	Downregulated	Lipid droplet formation
Apolipoprotein E	Downregulated	Lipid transport
Oxidative stress-related proteins	Modulated	Amelioration of liver steatosis
Lipid metabolism-related proteins	Modulated	Reversal of NAFLD symptoms

Table 3: Differentially Regulated Proteins in a Murine Model of Chronic Obstructive Pulmonary Disease (COPD) Treated with Carnosine[5]

Protein	Regulation	Function
Glutathione peroxidase	Upregulated	Nrf2 activation, antioxidant response
Glutathione reductase	Upregulated	Nrf2 activation, antioxidant response
Glutathione transferase	Upregulated	Nrf2 activation, antioxidant response
Superoxide dismutase (SOD)	Upregulated	Nrf2 activation, antioxidant response
Thioredoxins	Upregulated	Nrf2 activation, antioxidant response
Carbonyl reductase	Upregulated	Nrf2 activation, antioxidant response
Inflammatory response proteins	Downregulated	Anti-inflammatory effect
Fibrosis-related proteins	Downregulated	Anti-fibrotic effect

Experimental Protocols

The methodologies outlined below are based on the protocols described in the cited research articles.

1. Cell Culture and Treatment (Human Dermal Fibroblast Spheroids)[1][2]

- Cell Model: Primary human dermal fibroblasts from a 50-year-old donor were used to create 3D scaffold-free spheroids.
- Carnosine Treatment: Dermis spheroids were treated with 150 μ M carnosine.
- Time Points: Proteomic analysis was performed at 7 and 14 days of culture.

2. Animal Models and Treatment

- NAFLD Rat Model:[3][4]
 - Induction: Nonalcoholic fatty liver disease was induced in rats by feeding them a Western diet rich in sugars and fat.
 - Carnosine Administration: Carnosine was administered intraperitoneally at a dose of 250 mg/kg/day for 5 weeks.
- COPD Murine Model:[5]
 - Induction: Chronic obstructive pulmonary disease was induced in mice through exposure to cigarette smoke.
 - Carnosine Administration: Carnosine was administered via inhalation at doses of 10, 50, or 100 mg/kg/day.

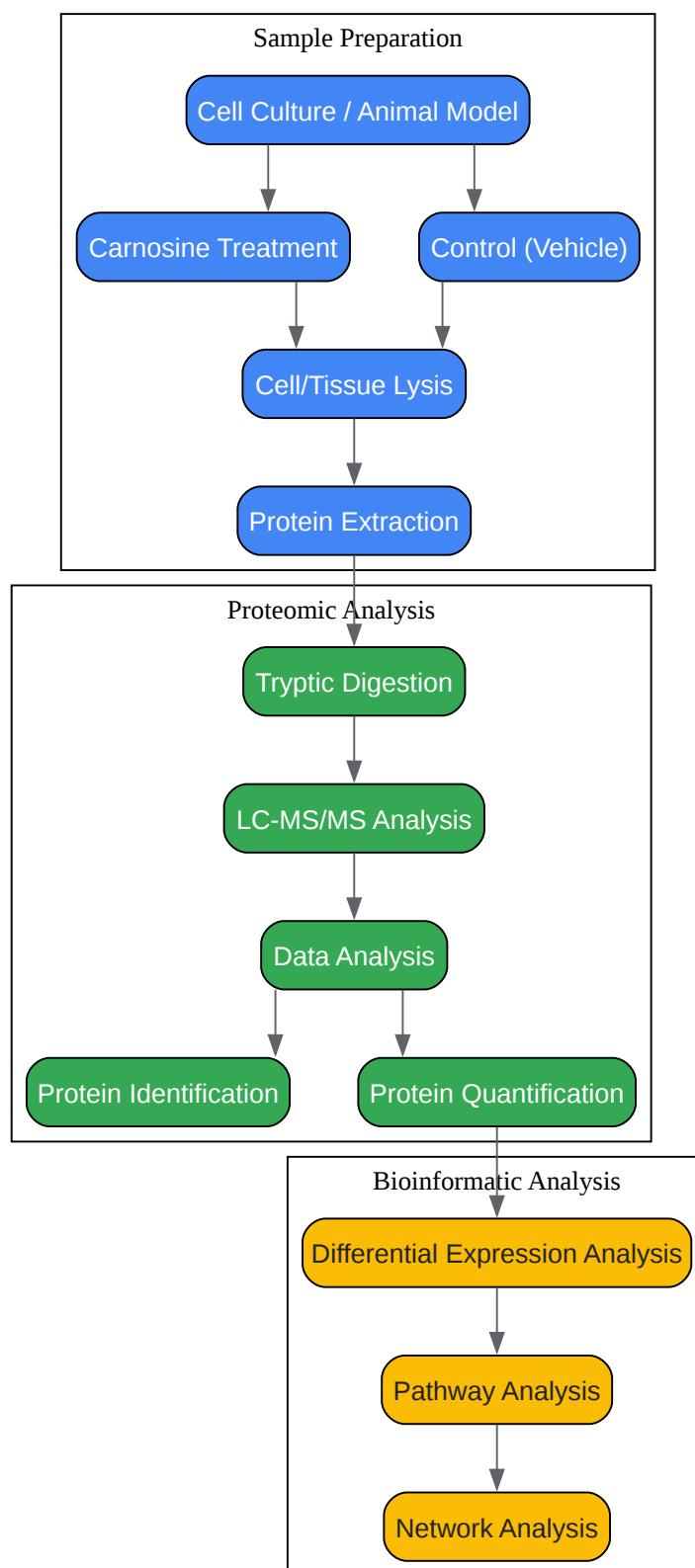
3. Proteomic Analysis[1][2][3][4][5]

- Protein Extraction and Digestion: Proteins were extracted from cell or tissue lysates. The protein concentration was determined, and the proteins were then subjected to in-solution digestion, typically using trypsin, to generate peptides.
- Mass Spectrometry:
 - Label-Free Quantification: The peptide mixtures were analyzed by high-resolution mass spectrometry (e.g., Orbitrap-based mass spectrometers).[1][2][3][4]
 - Isobaric Tag for Relative and Absolute Quantitation (iTRAQ): In some studies, peptides can be labeled with isobaric tags for multiplexed quantitative analysis.
- Data Analysis:
 - The raw mass spectrometry data was processed using software such as MaxQuant or Proteome Discoverer.
 - Proteins were identified by searching the data against a relevant protein database (e.g., UniProt).

- Label-free quantification or reporter ion intensities were used to determine the relative abundance of proteins between different treatment groups.
- Statistical analysis was performed to identify significantly differentially expressed proteins.
- Bioinformatic analyses, including pathway and network analysis, were conducted to understand the biological implications of the proteomic changes.

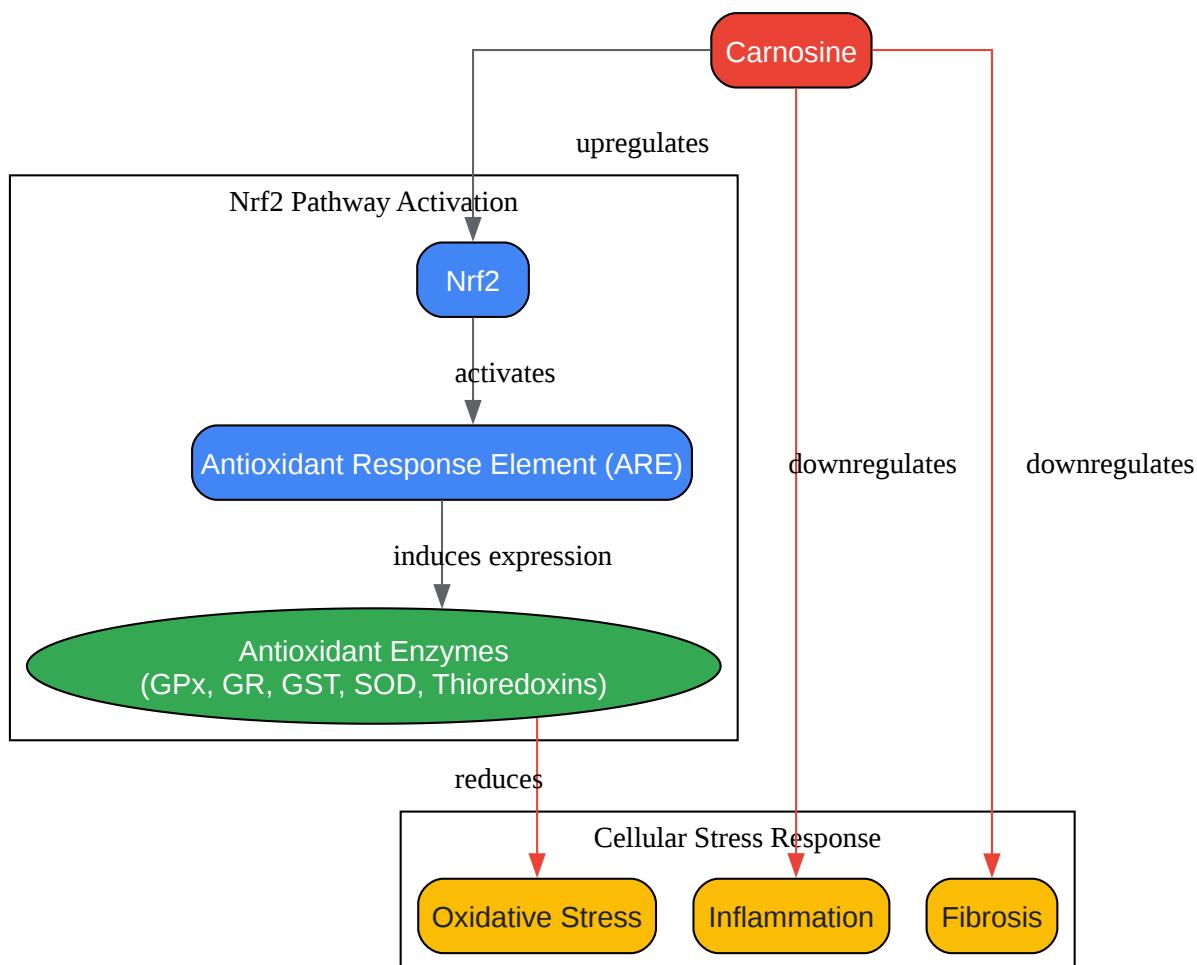
Visualizations

Experimental Workflow for Proteomic Analysis of Carnosine-Treated Cells

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Caption: A generalized workflow for the comparative proteomic analysis of cells or tissues treated with carnosine.

Signaling Pathway Modulated by Carnosine in Oxidative Stress



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Caption: Carnosine upregulates the Nrf2 pathway, leading to the expression of antioxidant enzymes and the reduction of oxidative stress, inflammation, and fibrosis.

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